1-hydroxypentan-2-yl N-(4-phenylphenyl)carbamate
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Overview
Description
1-hydroxypentan-2-yl N-(4-phenylphenyl)carbamate is a chemical compound with the molecular formula C18H21NO3 and a molecular weight of 299.36 g/mol It is known for its unique structure, which includes a carbamate group attached to a biphenyl moiety and a hydroxypentyl chain
Preparation Methods
The synthesis of 1-hydroxypentan-2-yl N-(4-phenylphenyl)carbamate typically involves the reaction of 1-hydroxypentan-2-ylamine with 4-phenylphenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the formation of the carbamate bond. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product .
Chemical Reactions Analysis
1-hydroxypentan-2-yl N-(4-phenylphenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The carbamate group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Scientific Research Applications
1-hydroxypentan-2-yl N-(4-phenylphenyl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Mechanism of Action
The mechanism of action of 1-hydroxypentan-2-yl N-(4-phenylphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. The biphenyl moiety can interact with hydrophobic pockets in proteins, enhancing the binding affinity and specificity of the compound .
Comparison with Similar Compounds
1-hydroxypentan-2-yl N-(4-phenylphenyl)carbamate can be compared with other carbamate compounds, such as:
1-hydroxypentan-2-yl N-phenylcarbamate: This compound lacks the biphenyl moiety, which may result in different biological activities and binding affinities.
1-hydroxypentan-2-yl N-(4-methylphenyl)carbamate: The presence of a methyl group instead of a phenyl group can alter the compound’s chemical properties and reactivity.
1-hydroxypentan-2-yl N-(4-chlorophenyl)carbamate:
This compound stands out due to its unique combination of a hydroxypentyl chain, a carbamate group, and a biphenyl moiety, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
6624-96-0 |
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Molecular Formula |
C18H21NO3 |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
1-hydroxypentan-2-yl N-(4-phenylphenyl)carbamate |
InChI |
InChI=1S/C18H21NO3/c1-2-6-17(13-20)22-18(21)19-16-11-9-15(10-12-16)14-7-4-3-5-8-14/h3-5,7-12,17,20H,2,6,13H2,1H3,(H,19,21) |
InChI Key |
SAPFNJHQPGCWMC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CO)OC(=O)NC1=CC=C(C=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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